1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-chlorobenzoyl)piperazine
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Overview
Description
1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-chlorobenzoyl)piperazine is a complex organic compound that belongs to the class of triazolopyrimidines.
Mechanism of Action
Target of Action
Similar compounds with the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as novel inhibitors of cdk2 , a protein kinase involved in cell cycle regulation .
Mode of Action
Based on the information about similar compounds, it can be inferred that f2865-1291 might interact with its target, possibly cdk2, to inhibit its activity . This inhibition could lead to changes in the cell cycle, potentially slowing down or stopping cell division .
Biochemical Pathways
Inhibition of CDK2 can disrupt the progression from the G1 phase to the S phase of the cell cycle, thereby affecting DNA replication and cell division .
Result of Action
If we consider the potential inhibition of cdk2, the compound could induce cell cycle arrest, preventing cells from dividing and potentially leading to cell death .
Biochemical Analysis
Biochemical Properties
The compound F2865-1291 interacts with various enzymes and proteins in biochemical reactions . It has been found to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation . The nature of these interactions involves the compound fitting into the active site of the enzyme, forming essential hydrogen bonds with key residues such as Leu83 .
Cellular Effects
F2865-1291 has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by inhibiting CDK2, which can lead to alterations in cell cycle progression and induce apoptosis within cells . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of F2865-1291 involves its interaction with CDK2 at the molecular level . The compound binds to the active site of CDK2, inhibiting its activity and leading to changes in gene expression and cell cycle progression .
Temporal Effects in Laboratory Settings
The effects of F2865-1291 have been observed over time in laboratory settings
Preparation Methods
The synthesis of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-chlorobenzoyl)piperazine typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a triazole intermediate, followed by its fusion with a pyrimidine ring.
Industrial production methods may involve the use of ultrasonic-assisted synthesis to enhance reaction rates and yields. This method has been shown to be effective in producing similar triazolopyrimidine derivatives .
Chemical Reactions Analysis
1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-chlorobenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorobenzoyl positions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in inhibiting certain enzymes and proteins, making it a candidate for biochemical studies.
Medicine: Research indicates its potential as an anticancer and antimicrobial agent.
Comparison with Similar Compounds
Similar compounds to 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-chlorobenzoyl)piperazine include other triazolopyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.
What sets this compound apart is its unique combination of the triazolopyrimidine core with the benzyl and chlorobenzoyl groups, which enhances its biological activity and specificity .
Properties
IUPAC Name |
[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(3-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7O/c23-18-8-4-7-17(13-18)22(31)29-11-9-28(10-12-29)20-19-21(25-15-24-20)30(27-26-19)14-16-5-2-1-3-6-16/h1-8,13,15H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOBIXGUVUOXFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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